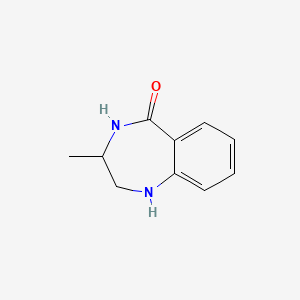

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Description

Properties

IUPAC Name |

3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-11-9-5-3-2-4-8(9)10(13)12-7/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMCUECONFZUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-phenylenediamine derivative with a suitable ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one and related compounds:

Key Observations:

Substituent Effects: Methyl groups (e.g., at position 3 in the target compound) enhance metabolic stability but reduce polarity compared to amino or nitro substituents . Nitro groups (e.g., in Methylclonazepam) correlate with potent CNS activity but may increase toxicity risks . Amino groups (e.g., in 8-amino derivatives) improve water solubility but limit blood-brain barrier penetration .

Synthetic Accessibility :

- The 1,4-benzodiazepin-5-one core is frequently synthesized via Strecker-type reactions or Ugi multicomponent condensations , enabling rapid diversification .

- Complex derivatives (e.g., Methylclonazepam) require multistep protocols involving acyl chloride intermediates .

Pharmacological Profiles: Antidepressant/Anxiolytic activity is common in 1,4-benzodiazepines (e.g., Valium derivatives) due to GABA receptor modulation . Non-fused diazepinones (e.g., 2,3,6,7-tetrahydro-1H-1,4-diazepin-5-one) lack the aromatic ring critical for GABA binding, shifting their applications to non-CNS targets .

Physicochemical Properties: Lipophilicity varies significantly: Methylclonazepam’s chlorophenyl and nitro groups enhance CNS penetration, while polar groups (e.g., amino) favor peripheral activity . Ring modifications (e.g., cyclopropyl in 1,5-benzodiazepines) introduce conformational constraints that may alter receptor selectivity .

Biological Activity

3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 188.23 g/mol. The structure features a benzodiazepine core with a methyl group at the 3-position.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 188.23 g/mol |

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By binding to the GABA-A receptor subunits, this compound enhances the inhibitory effects of GABA. This results in increased neuronal inhibition and leads to various pharmacological effects such as:

- Anxiolytic Effects: Reduction of anxiety levels.

- Sedative Effects: Induction of sleep or sedation.

- Muscle Relaxant Effects: Decrease in muscle tension.

Pharmacological Studies

Research has demonstrated that similar benzodiazepine derivatives exhibit varying degrees of biological activity. For instance:

- Anxiolytic Activity: A study on related compounds showed significant anxiolytic effects in animal models when administered at specific doses (e.g., 10 mg/kg) .

- Sedative Effects: Compounds within the benzodiazepine class have been shown to induce sedation without significant side effects when dosed appropriately .

- Neuroprotective Properties: Some derivatives have demonstrated neuroprotective effects against oxidative stress in neuronal cell cultures .

Case Studies

Several studies have investigated the biological activity of benzodiazepine derivatives:

Study 1: Anxiolytic and Sedative Effects

In a controlled study involving various benzodiazepine derivatives including this compound:

- Method: Light-dark box and open field tests were utilized to assess anxiety levels.

- Findings: The compound exhibited significant anxiolytic activity at doses comparable to traditional benzodiazepines but with a reduced sedative effect at lower doses .

Study 2: Neuroprotective Effects

A comparative analysis was performed on several benzodiazepine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.